![molecular formula C19H27N3O4 B6749243 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidine-piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The pyrrolidine and piperidine rings are then constructed through cyclization reactions, often involving amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine-piperidine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrrolidine-piperidine moiety, making it less complex.
N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
Uniqueness
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is unique due to the combination of methoxy groups and the pyrrolidine-piperidine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-8-7-14(12-17(16)26-2)18(23)20-15-6-5-11-22(13-15)19(24)21-9-3-4-10-21/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSJMHGKXWYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCN(C2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-aminopyridin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6749164.png)
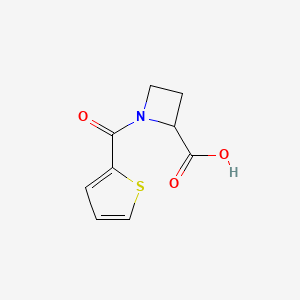
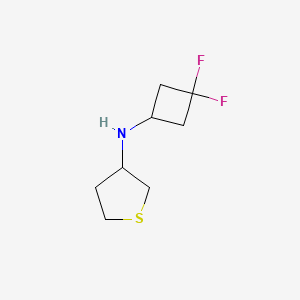
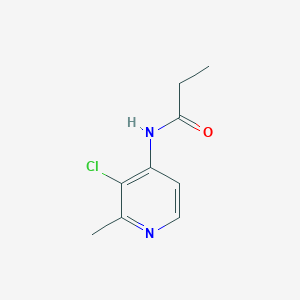
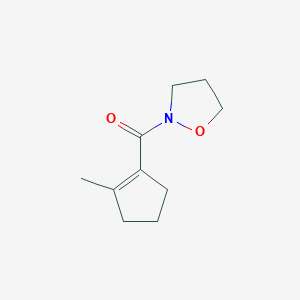
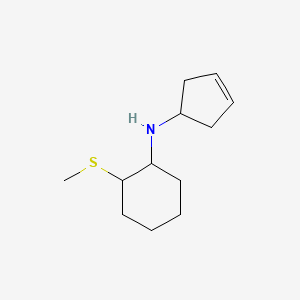
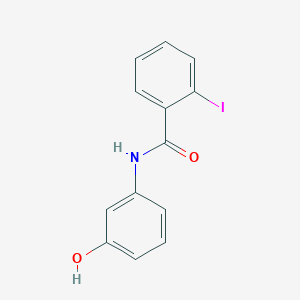
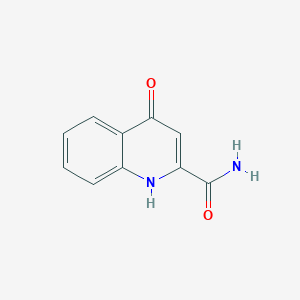
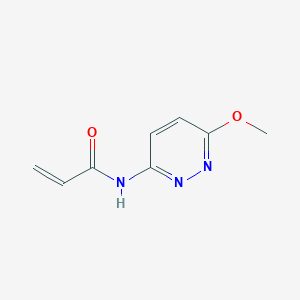
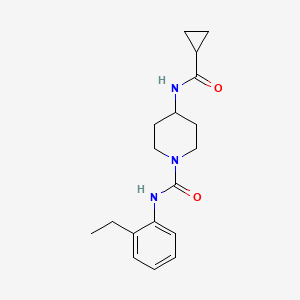
![1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6749248.png)
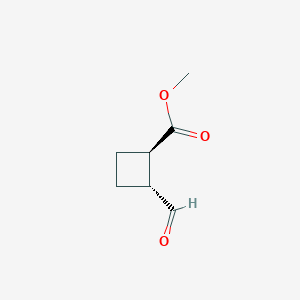
![4-chloro-N-[1-(dimethylsulfamoyl)piperidin-3-yl]benzamide](/img/structure/B6749258.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
